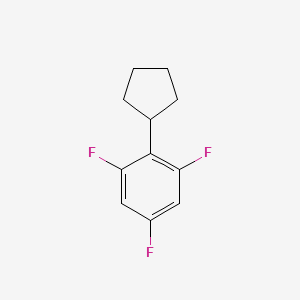
2-Cyclopentyl-1,3,5-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1,3,5-trifluorobenzene is an organic compound characterized by a benzene ring substituted with three fluorine atoms at positions 1, 3, and 5, and a cyclopentyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1,3,5-trifluorobenzene typically involves the following steps:
Bromination: The starting material, cyclopentylbenzene, undergoes bromination to introduce bromine atoms at the desired positions on the benzene ring.
Fluorination: The brominated compound is then subjected to a fluorination reaction, where the bromine atoms are replaced by fluorine atoms using reagents such as hydrogen fluoride (HF) or xenon difluoride (XeF2).
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure efficiency and safety. The reactions are carried out in specialized reactors under controlled conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-1,3,5-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding cyclopentylbenzene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed.
Major Products Formed:
Oxidation: Cyclopentylbenzene carboxylic acids or ketones.
Reduction: Cyclopentylbenzene derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Cyclopentyl-1,3,5-trifluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclopentyl-1,3,5-trifluorobenzene exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's reactivity and stability, making it suitable for various chemical transformations. The cyclopentyl group provides structural rigidity, influencing the compound's biological activity.
Comparison with Similar Compounds
2-Cyclopentyl-1,3,5-trifluorobenzene is compared with similar compounds such as:
1,3,5-Trifluorobenzene: Lacks the cyclopentyl group, resulting in different chemical properties.
2-Cyclopentylbenzene: Lacks fluorine atoms, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C11H11F3 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
2-cyclopentyl-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C11H11F3/c12-8-5-9(13)11(10(14)6-8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
CDVZYIHZGWECGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)
![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
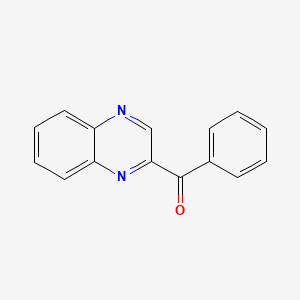
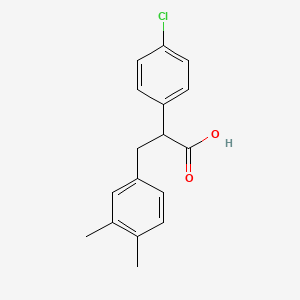

![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)

![2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one](/img/structure/B15359242.png)
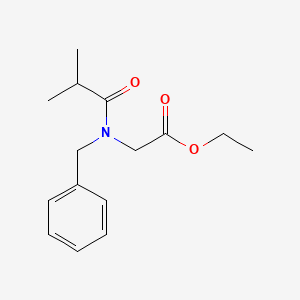
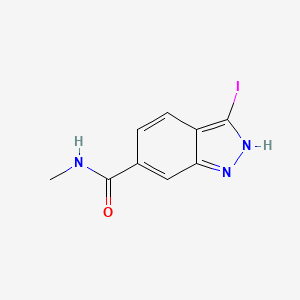
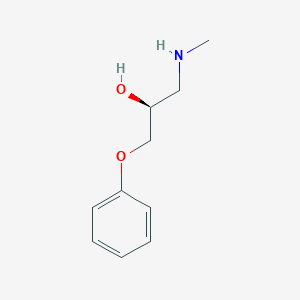

![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)

